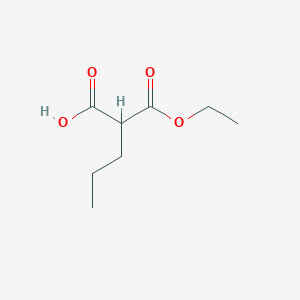
2-(Ethoxycarbonyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxycarbonyl)pentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid (malonic acid) where one of the hydrogen atoms is replaced by a propyl group and one of the carboxyl groups is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)pentanoic acid can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote ester formation. The general reaction is as follows:
Propanedioic acid+Ethanol→Propanedioic acid, 2-propyl-, 1-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions such as temperature and catalyst concentration. The use of solid acid catalysts, such as cesium-exchanged heteropoly acid on K-10 clay, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-(Ethoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Acid Catalysts: Hydrochloric acid, sulfuric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethoxycarbonyl)pentanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industrial Chemistry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of propanedioic acid, 2-propyl-, 1-ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of propanedioic acid and ethanol. The reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack by protonating or deprotonating the ester group .
類似化合物との比較
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester derivative of propanedioic acid, used in similar applications.
Propanedioic acid, propyl-: A derivative where both carboxyl groups are not esterified.
Uniqueness
2-(Ethoxycarbonyl)pentanoic acid is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and potential pharmaceutical applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
2-ethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-6(7(9)10)8(11)12-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
ZYXZSRASZWYYFY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)C(=O)OCC |
正規SMILES |
CCCC(C(=O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















